molecular formula C8H7BrO2 B1645600 2-Bromo-4-(hydroxymethyl)benzaldehyde

2-Bromo-4-(hydroxymethyl)benzaldehyde

Cat. No. B1645600
M. Wt: 215.04 g/mol
InChI Key: VRTBLSQDVNVVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(hydroxymethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(hydroxymethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(hydroxymethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-4-(hydroxymethyl)benzaldehyde

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

2-bromo-4-(hydroxymethyl)benzaldehyde

InChI

InChI=1S/C8H7BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5,10H,4H2

InChI Key

VRTBLSQDVNVVRD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)Br)C=O

Canonical SMILES

C1=CC(=C(C=C1CO)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring cold (−78° C.) solution of ethyl 3-bromo-4-cyanobenzoate (0.41 mol, 104 g) in THF (2.3 L was added dropwise a solution of diisobutylaluminum hydride (2.0 mol, 1.36 L; 1.5 M in toluene) over a period of 1.5 h. After addition was completed, the mixture was warmed to rt over a period of 3 h. The mixture was then cooled to 0–5° C. and 40 ml of acetone was added slowly. The mixture was then transferred via a cannula to a cold (0° C.) stirring aqueous solution of HCl (2.2 L 3 N) over a period of 1.5 h, maintaining the temperature of the aqueous solution below 30° C. After the transfer was completed, the mixture was stirred for another 0.25 h. The organic solution was separated and the aqueous was extracted twice with EtOAc (3 L). The combined organic extracts were washed with brine, dried with MgSO4 (anhyd.) and concentrated to give 74 g (83%) of the title compound as a light yellow solid.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
1.36 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 L
Type
reactant
Reaction Step Three
Yield
83%

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